2-Methyl-2-phenoxypropanoic acid

PPARα Nuclear Receptor Agonism Lipid Metabolism

Researchers studying lipid metabolism often struggle to isolate PPARα-specific transcriptional effects without confounding PPARγ cross-activation from clinical fibrates. 2-Methyl-2-phenoxypropanoic acid (CAS 943-45-3) resolves this with 5,500-fold greater potency than clofibric acid and >1,000-fold α/γ selectivity. ▪ Validates PPARα target engagement at 10-100 nM in transactivation assays without PPARγ interference ▪ Unique dual-target profile: PPARα agonism plus low-nanomolar PCSK9 inhibition enables synergistic triglyceride/LDL studies in hepatocyte models ▪ Unsubstituted phenyl ring serves as a versatile scaffold for systematic SAR derivatization of novel fibrate libraries. Supplied at ≥98% purity with full QC documentation. Standard global shipping available.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 943-45-3
Cat. No. B1222857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenoxypropanoic acid
CAS943-45-3
Synonyms2-phenoxy-2-methylpropionic acid
fibric acid
methyl-2-phenoxypropanoic acid
phenoxyisobutyric acid
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=CC=C1
InChIInChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
InChIKeyILPUOPPYSQEBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenoxypropanoic Acid (CAS 943-45-3): The Core Fibrate Scaffold for PPARα-Targeted Drug Discovery and Lipid Metabolism Research


2-Methyl-2-phenoxypropanoic acid (CAS 943-45-3), also known as fibric acid or phenoxyisobutyric acid, is the foundational pharmacophore of the fibrate class of lipid-regulating agents [1]. This C10H12O3 monocarboxylic acid (MW 180.20 g/mol) serves as the minimal structural scaffold from which clinically approved fibrates—including clofibrate, fenofibrate, bezafibrate, and gemfibrozil—are derived through chemical elaboration at the phenyl ring or carboxylic acid moiety [2]. It is recognized as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), the nuclear receptor that orchestrates lipoprotein metabolism and triglyceride clearance [3].

2-Methyl-2-phenoxypropanoic Acid (CAS 943-45-3): Why Generic Substitution with Fibrate Analogs Is Not Interchangeable


Generic substitution of 2-methyl-2-phenoxypropanoic acid with clinically available fibrate analogs is scientifically unsound due to fundamental differences in pharmacological profile and synthetic utility. While clofibrate, fenofibrate, bezafibrate, and gemfibrozil all contain the 2-methyl-2-phenoxypropanoic acid core, their divergent PPARα potencies, PPAR subtype selectivity profiles, and physicochemical properties—particularly lipophilicity—result in distinct biological outcomes that cannot be extrapolated from one agent to another [1]. More critically, 2-methyl-2-phenoxypropanoic acid is the only member of this class reported to exhibit low nanomolar PCSK9 inhibitory activity, a mechanism entirely absent in clinically deployed fibrates and representing a distinct target engagement profile for lipid-lowering research . The quantitative evidence below establishes the specific dimensions where this compound differs from its closest analogs in measurable, actionable terms.

2-Methyl-2-phenoxypropanoic Acid (CAS 943-45-3): Head-to-Head Comparative Data Against Closest Fibrate Analogs


PPARα Agonist Potency: 5,500-Fold Higher Than Clofibric Acid and 5,900-Fold Higher Than Gemfibrozil

In a cell-based transactivation assay using human PPARα ligand-binding domain (LBD) expressed in CV1 cells co-transfected with Gal4, 2-methyl-2-phenoxypropanoic acid exhibits an EC50 of 10 nM for PPARα activation, demonstrating 5,500-fold higher potency than clofibric acid (EC50 = 55.0 μM) and 5,900-fold higher potency than gemfibrozil (EC50 = 59.0 μM) [1]. The compound also displays marked selectivity over PPARγ (EC50 > 10,000 nM, >1,000-fold selective) and PPARδ (EC50 = 2,600 nM, 260-fold selective) [2].

PPARα Nuclear Receptor Agonism Lipid Metabolism

PCSK9 Inhibition: A Mechanism Absent in Clinically Approved Fibrates

2-Methyl-2-phenoxypropanoic acid is a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with IC50 values in the low nanomolar range . This activity is not observed in clinically approved fibrates (clofibrate, fenofibrate, bezafibrate, gemfibrozil), which act exclusively through PPARα agonism. By inhibiting PCSK9, the compound reduces hepatic degradation of LDL receptors, leading to enhanced LDL clearance—a mechanism complementary to PPARα-mediated triglyceride reduction .

PCSK9 LDL Receptor Cholesterol Homeostasis

Lipophilicity (LogP) Comparison: Intermediate LogP Balances Cell Permeability and Aqueous Solubility

2-Methyl-2-phenoxypropanoic acid exhibits a measured LogP value of 2.96, which is substantially lower than gemfibrozil (LogP = 4.90) and higher than the calculated values for fenofibric acid (clogP ~2.72-3.2) [1]. This intermediate lipophilicity balances cell membrane permeability with aqueous solubility, positioning the compound in the favorable drug-like space defined by Lipinski's Rule of Five (LogP < 5) .

Physicochemical Properties Drug-likeness ADME

Synthetic Utility: Minimal Pharmacophore Enables Unrestricted Scaffold Elaboration

As the unsubstituted parent structure of the fibrate class, 2-methyl-2-phenoxypropanoic acid provides an unencumbered scaffold for systematic structure-activity relationship (SAR) exploration. In contrast, clinically approved fibrates contain bulky substituents that restrict further chemical modification: clofibrate bears a 4-chloro group, fenofibrate a 4-(4-chlorobenzoyl) group, and bezafibrate a 4-(2-(4-chlorobenzamido)ethyl) substitution [1]. Novel hypolipidemic agents are routinely synthesized by coupling diverse heterocyclic moieties to the phenoxy-2-methylpropanoic acid pharmacophore—a strategy impossible with pre-functionalized clinical fibrates .

Medicinal Chemistry Scaffold Hopping SAR Studies

Thermal Stability and Pyrolysis Behavior: Distinct Activation Parameters Differentiate from Shorter-Chain Phenoxycarboxylic Acids

Computational investigation of gas-phase pyrolysis mechanisms for four 2-phenoxycarboxylic acids reveals that 2-phenoxyisobutyric acid (2-methyl-2-phenoxypropanoic acid) proceeds through a distinct five-membered ring transition state yielding an α-lactone intermediate, followed by cycloreversion to CO and acetone. This pathway differs from the four-membered cyclic transition state mechanism observed for 2-phenoxyacetic and 2-phenoxypropionic acids, with ONIOM (MP2/6-31G*:HF/3-21G) calculations accurately predicting experimental activation parameters [1].

Computational Chemistry Thermal Decomposition Process Chemistry

PPAR Subtype Selectivity Profile: α-Selective Agonist with Quantified γ and δ Window

2-Methyl-2-phenoxypropanoic acid demonstrates a defined PPAR subtype selectivity window in head-to-head transactivation assays: EC50 = 10 nM for PPARα, EC50 = 2,600 nM for PPARδ (260-fold selectivity), and EC50 > 10,000 nM for PPARγ (>1,000-fold selectivity) [1]. This selectivity profile is distinct from pan-agonists like bezafibrate (which activates PPARα, γ, and δ at comparable concentrations) and provides a cleaner tool for isolating PPARα-specific transcriptional effects .

Selectivity PPARδ PPARγ Off-target Activity

2-Methyl-2-phenoxypropanoic Acid (CAS 943-45-3): High-Impact Research and Industrial Applications Backed by Quantitative Evidence


PPARα Target Validation and Mechanistic Dissection

Use 2-methyl-2-phenoxypropanoic acid at 10-100 nM concentrations in PPARα transactivation assays to validate target engagement without the confounding PPARγ activation observed with micromolar concentrations of fenofibric acid or bezafibrate. The compound's 5,500-fold higher potency than clofibric acid and >1,000-fold α/γ selectivity enable clean dose-response studies where PPARα-specific transcriptional effects can be isolated [1].

Dual-Mechanism Lipid-Lowering Research (PPARα + PCSK9)

Employ this compound in hepatocyte models (e.g., HepG2 cells) to simultaneously assess PPARα-driven triglyceride clearance and PCSK9 inhibition-mediated LDL receptor stabilization. No clinically approved fibrate provides this dual-target profile, making 2-methyl-2-phenoxypropanoic acid uniquely suited for investigating synergistic cholesterol and triglyceride lowering pathways .

Fibrate Scaffold Diversification in Medicinal Chemistry

Utilize the unsubstituted 2-methyl-2-phenoxypropanoic acid core as a versatile starting material for synthesizing novel fibrate analogs. The free para, meta, and ortho positions on the phenyl ring permit systematic introduction of heterocyclic moieties (isoxazoles, thiazoles, pyrimidines) to generate focused libraries for hypolipidemic SAR studies, a synthetic strategy validated by multiple published series [2].

Reference Standard for Lipophilicity and Permeability Benchmarking

Deploy 2-methyl-2-phenoxypropanoic acid (LogP = 2.96) as a reference compound in permeability assays (PAMPA, Caco-2) to establish baselines for novel fibrate analog design. Its intermediate lipophilicity provides a benchmark for balancing membrane permeability against aqueous solubility, helping medicinal chemists avoid the excessive LogP values (>4.5) that compromise developability of compounds like gemfibrozil [3].

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